

Application Notes and Protocols for Surface Functionalization of Gold-Platinum Nanoparticles

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Compound of Interest

Compound Name: Gold;platinum

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Introduction

Gold-platinum nanoparticles (Au-Pt NPs) are a class of bimetallic nanomaterials that have garnered significant interest in biomedical applications due to their unique catalytic, optical, and electronic properties.[1] The ability to modify the surface of these nanoparticles is crucial for their application in drug delivery, diagnostics, and therapeutics. Surface functionalization enhances their stability in biological media, enables the attachment of targeting moieties, and can modulate their interaction with cells and tissues.[2]

This document provides detailed protocols for the surface functionalization of Au-Pt NPs with two common and versatile classes of ligands: thiol-terminated polyethylene glycol (thiol-PEG) and amine-containing molecules. Additionally, a protocol for the conjugation of antibodies for targeted applications is included. These protocols are designed to be a practical guide for researchers in the field of nanomedicine and drug development.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

Successful surface functionalization is typically verified by a change in the physicochemical properties of the nanoparticles. The following table summarizes representative quantitative

data for gold and gold-platinum nanoparticles before and after functionalization with different ligands. It is important to note that the final properties can vary depending on the initial nanoparticle size, the specific ligand used, and the reaction conditions.

Nanoparticle Type	Functionalization Ligand	Core Size (nm)	Hydrodynamic Diameter (nm)	Zeta Potential (mV)	Reference(s)
Gold Nanoparticles (AuNPs)	Citrate (unfunctionalized)	~15	27.48 ± 0.53	-33.46 ± 0.66	[2]
AuNPs	Thiol-PEG	~15	30.50 ± 0.9	-45.72 ± 2.53	[2]
AuNPs	Amine-functionalized	10-20	Not Specified	+30 to +50	[3]
AuNPs	Amine-PEG-Thiol	15-25	Not Specified	+15 to +30	[3]
Gold-Platinum Nanoflowers (Au-Pt NFs)	Unfunctionalized	63.4 ± 5.6	Not Specified	Not Specified	[4]
Gold-Silver Nanostars (Au-Ag NSs)	Unfunctionalized	53.2 ± 9.4	Not Specified	Not Specified	[4]

Experimental Protocols

Protocol 1: Thiol-PEG Functionalization of Au-Pt Nanoparticles via Ligand Exchange

This protocol describes the functionalization of pre-synthesized Au-Pt nanoparticles with a thiol-terminated polyethylene glycol (thiol-PEG), a common method to improve stability and biocompatibility.[5]

Materials:

- Au-Pt nanoparticle suspension in citrate buffer
- mPEG-SH (methoxy-polyethylene glycol-thiol)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water
- Centrifuge

Procedure:

- Prepare a stock solution of mPEG-SH: Dissolve mPEG-SH in ultrapure water to a final concentration of 1 mg/mL.
- Ligand Exchange Reaction:
 - To 1 mL of the Au-Pt nanoparticle suspension, add the mPEG-SH solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage (e.g., $>3 \times 10^4$ HS-PEGs/NP).[6]
 - Allow the mixture to react for at least 4 hours at room temperature with gentle stirring. This allows for the displacement of citrate ions by the thiol groups on the nanoparticle surface.
- Purification:
 - Centrifuge the solution to pellet the functionalized Au-Pt NPs. The centrifugation speed and time will depend on the nanoparticle size and should be optimized (e.g., 12,000 x g for 20 minutes).[7]
 - Carefully remove the supernatant containing unbound ligand and displaced citrate.
 - Resuspend the nanoparticle pellet in 1 mL of PBS.
 - Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound reagents.

- Storage: Store the final thiol-PEG functionalized Au-Pt NPs at 4°C.

Protocol 2: Amine Functionalization of Au-Pt Nanoparticles

This protocol outlines a method for functionalizing Au-Pt nanoparticles with amine groups, which can be used for subsequent conjugation of biomolecules.[\[4\]](#)

Materials:

- Au-Pt nanoparticle suspension
- (3-Aminopropyl)trimethoxysilane (APTMS)
- Ethanol
- Ultrapure water
- Centrifuge

Procedure:

- Hydrolysis of APTMS:
 - Prepare a 1% (v/v) solution of APTMS in a 95:5 (v/v) ethanol/water mixture.
 - Stir the solution for 1 hour at room temperature to allow for the hydrolysis of the methoxy groups.
- Surface Modification:
 - Add the hydrolyzed APTMS solution to the Au-Pt nanoparticle suspension at a volume ratio of 1:10 (APTMS solution:nanoparticle suspension).
 - Stir the mixture vigorously for 4 hours at room temperature.
- Purification:

- Centrifuge the solution to collect the amine-functionalized Au-Pt NPs. The centrifugation parameters should be optimized based on the nanoparticle characteristics.
- Discard the supernatant and wash the nanoparticle pellet with ethanol three times by repeated centrifugation and resuspension.
- Finally, resuspend the purified nanoparticles in ultrapure water or a suitable buffer.
- Storage: Store the amine-functionalized Au-Pt NPs at 4°C.

Protocol 3: Antibody Conjugation to Functionalized Au-Pt Nanoparticles

This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized Au-Pt nanoparticles using EDC/sulfo-NHS chemistry. This method is widely used for creating targeted nanomedicines.^[1]

Materials:

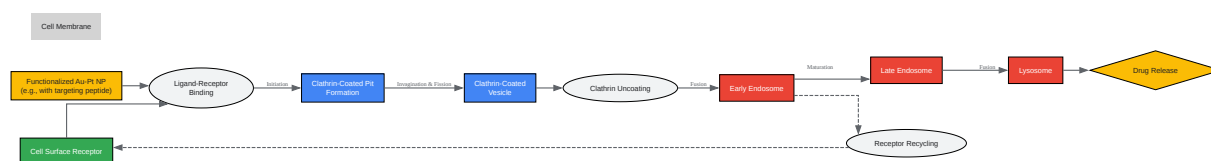
- Carboxyl-functionalized Au-Pt nanoparticles
- Antibody of interest (purified)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysulfosuccinimide (sulfo-NHS)
- Activation buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
- Centrifuge

Procedure:

- Activation of Carboxyl Groups:

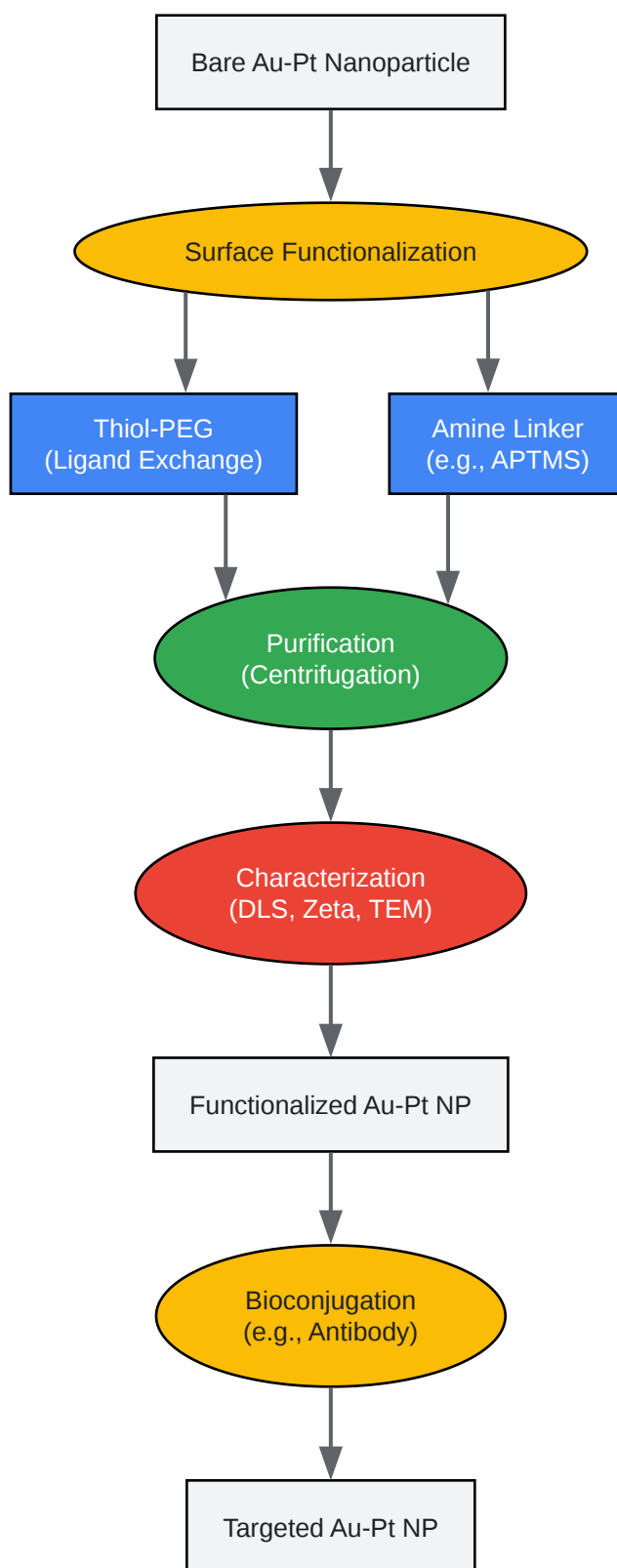
- Resuspend the carboxyl-functionalized Au-Pt NPs in the activation buffer.
- Prepare fresh solutions of EDC and sulfo-NHS in the activation buffer.
- Add EDC and sulfo-NHS to the nanoparticle suspension. A typical starting molar ratio is a 100-fold excess of EDC and a 50-fold excess of sulfo-NHS relative to the number of nanoparticles.
- Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
- Antibody Conjugation:
 - Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS.
 - Resuspend the activated nanoparticle pellet in the conjugation buffer.
 - Immediately add the purified antibody to the activated nanoparticle suspension. The optimal antibody concentration should be determined empirically, but a starting point is typically 20 µg of antibody per mL of nanoparticle solution.^[1]
 - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Quenching and Purification:
 - Add the quenching solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted sulfo-NHS esters. Incubate for 10 minutes.
 - Purify the antibody-conjugated Au-Pt NPs by centrifugation. The centrifugation conditions should be sufficient to pellet the conjugates while leaving unbound antibody in the supernatant.
 - Wash the pellet twice with the conjugation buffer.
- Storage: Resuspend the final antibody-conjugated Au-Pt NPs in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4°C.

Mandatory Visualization



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Caption: Receptor-mediated endocytosis of a functionalized Au-Pt nanoparticle.



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Caption: General workflow for surface functionalization and bioconjugation of Au-Pt NPs.

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